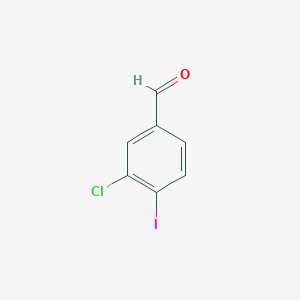

3-Chloro-4-iodobenzaldehyde

説明

3-Chloro-4-iodobenzaldehyde (C₇H₄ClIO) is a halogenated benzaldehyde derivative featuring chlorine and iodine substituents at the 3- and 4-positions of the aromatic ring, respectively. The compound’s aldehyde group (-CHO) and halogen substituents confer unique reactivity, making it valuable in organic synthesis, medicinal chemistry, and materials science. Its applications span cross-coupling reactions, pharmaceutical intermediates, and ligand design due to the electronic and steric effects of iodine and chlorine .

特性

IUPAC Name |

3-chloro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKQZSOLMBXCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the iodination of 3-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4-iodobenzaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 3-Chloro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), boronic acid, and an organic solvent (e.g., tetrahydrofuran).

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Substitution: Formation of biaryl compounds.

Oxidation: Formation of 3-chloro-4-iodobenzoic acid.

Reduction: Formation of 3-chloro-4-iodobenzyl alcohol.

科学的研究の応用

3-Chloro-4-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound is utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.

作用機序

The mechanism of action of 3-Chloro-4-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile (e.g., a boronic acid) in the presence of a palladium catalyst. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond.

類似化合物との比較

Halogen-Substituted Benzaldehydes

The table below compares 3-Chloro-4-iodobenzaldehyde with structurally related halogenated benzaldehydes:

Key Observations :

- Dual Halogenation: The combination of chlorine (electron-withdrawing) and iodine (polarizable) in 3-Chloro-4-iodobenzaldehyde creates a synergistic effect, enhancing its utility in cross-coupling reactions compared to mono-halogenated analogs .

- Positional Isomerism : 2-Chloro-4-iodobenzaldehyde, a positional isomer, exhibits distinct reactivity due to steric and electronic differences. For example, the 2-Cl substituent may hinder nucleophilic attack at the ortho position .

Functional Group Variations

Comparisons with compounds featuring additional functional groups:

Key Observations :

- Aldehyde vs. Ester/Amide : The aldehyde group in 3-Chloro-4-iodobenzaldehyde offers greater versatility in condensation and oxidation reactions compared to ester or amide derivatives .

- Hydroxyl/Fluorine Substitution : The introduction of -OH or -F groups (e.g., in 3-Fluoro-2-hydroxy-4-iodobenzaldehyde) modifies solubility and biological targeting but reduces stability under acidic conditions .

Physicochemical Properties

- Boiling Point/Melting Point : Halogen size impacts these properties. Iodine’s larger atomic radius increases molecular weight and melting point compared to chloro analogs .

- Solubility : 3-Chloro-4-iodobenzaldehyde is less polar than hydroxy-substituted derivatives (e.g., 4-Hydroxy-3-iodobenzaldehyde) but more soluble in organic solvents than carboxylate esters .

生物活性

3-Chloro-4-iodobenzaldehyde is an organic compound characterized by a benzaldehyde functional group with chlorine and iodine substituents. Its unique halogenated structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₄ClI O

- Molecular Weight : Approximately 236.46 g/mol

- Structure : The compound features a benzene ring with a chlorine atom at the meta position (3) and an iodine atom at the para position (4) relative to the aldehyde group.

The biological activity of 3-Chloro-4-iodobenzaldehyde is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinities and influence metabolic pathways, potentially leading to therapeutic effects. Research indicates that similar compounds have demonstrated antimicrobial and anticancer properties, suggesting that 3-Chloro-4-iodobenzaldehyde may exhibit noteworthy biological activities.

Antimicrobial Activity

Research has indicated that halogenated benzaldehydes can possess antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, highlighting their potential as new antibacterial agents.

| Compound | Activity Type | Reference |

|---|---|---|

| 3-Chloro-4-iodobenzaldehyde | Antibacterial | |

| 3,5-Dichloro-4-iodobenzaldehyde | Antibacterial | |

| Zinc complexes of benzaldehydes | Antibacterial |

Anticancer Potential

Compounds similar to 3-Chloro-4-iodobenzaldehyde have been explored for their anticancer properties. The halogen substituents may enhance interactions with specific proteins involved in cancer cell growth regulation.

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of halogenated benzaldehydes on cell lines associated with small-cell lung cancer. Results indicated that compounds with similar structures could inhibit tumor growth effectively. -

Enzyme Interaction Studies :

Ongoing research is examining how 3-Chloro-4-iodobenzaldehyde interacts with specific enzymes. Preliminary findings suggest that it may act as an inhibitor or activator, influencing critical biochemical pathways.

Synthesis and Applications

The synthesis of 3-Chloro-4-iodobenzaldehyde typically involves multi-step organic reactions. Advanced synthetic techniques may include laccase-catalyzed iodination, providing a sustainable approach to introducing iodine into organic molecules.

Applications

- Medicinal Chemistry : Potential use in developing new drugs targeting bacterial infections or cancer.

- Organic Synthesis : Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。